molecular formula C9H11N3OS B455475 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol CAS No. 438230-35-4

4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B455475
M. Wt: 209.27g/mol
InChI Key: RGBAHSPETWCIOA-UHFFFAOYSA-N
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Description

4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, also known as EMFT, is an organosulfur compound that has been studied for its potential applications in science and technology. It is a small molecule that is composed of an ethyl group, a methyl group, a furan ring, and a triazole ring with a thiol group. EMFT has a wide range of applications, including as a catalyst for organic synthesis, as an antioxidant, and as a potential therapeutic agent for treating diseases.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor or intermediary in the synthesis of a wide range of heterocyclic compounds. For example, it has been involved in the synthesis of triazolo[3,4-b][1,3,4]thiadiazines and triazolo[4,3-b]tetrazines, showcasing its versatility in creating complex molecular structures with potential biological activity (Abdelrazek et al., 2018). Similarly, it's used in the synthesis of 1,2,4-triazol-3-ylthioacetohydrazides, further reacting with isatins and various aldehydes to produce hydrazones with potential anticancer properties (Šermukšnytė et al., 2022).

Biological Activities

Several studies have explored the biological activities of derivatives synthesized from 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. For instance, derivatives have been investigated for their antimicrobial and antifungal activities, demonstrating varying degrees of efficacy against different microbial strains (Ulusoy et al., 2001; Terzioğlu Klip et al., 2010). Additionally, triazol-3-ylthioacetohydrazide derivatives have shown selective cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines in vitro, indicating their potential as anticancer agents (Šermukšnytė et al., 2022).

Structural and Conformational Studies

The compound has also been subject to structural and conformational studies, contributing to a better understanding of its chemical behavior and potential for forming more complex molecules. For example, the synthesis and crystal structure analysis of related triazole thiones have helped elucidate the molecular conformation and hydrogen bonding patterns, which are crucial for designing molecules with desired biological activities (Wawrzycka-Gorczyca & Siwek, 2011).

properties

IUPAC Name

4-ethyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-3-12-8(10-11-9(12)14)7-4-5-13-6(7)2/h4-5H,3H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBAHSPETWCIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=C(OC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353880
Record name 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

CAS RN

438230-35-4
Record name 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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